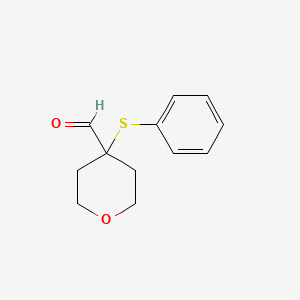
4-(Phenylsulfanyl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfanyl)oxane-4-carbaldehyde is an organic compound characterized by the presence of a phenylsulfanyl group attached to an oxane ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)oxane-4-carbaldehyde typically involves the reaction of phenylthiol with oxane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylthiol, followed by nucleophilic substitution on an oxane derivative bearing a leaving group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-(Phenylsulfanyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)oxane-4-carbonitrile: Similar structure but with a nitrile group instead of a carbaldehyde group.
4-(Phenylsulfanyl)tetrahydro-2H-pyran-4-carbonitrile: Another related compound with a tetrahydropyran ring.
Uniqueness
4-(Phenylsulfanyl)oxane-4-carbaldehyde is unique due to the presence of both a phenylsulfanyl group and a carbaldehyde group on the oxane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
179088-48-3 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-phenylsulfanyloxane-4-carbaldehyde |
InChI |
InChI=1S/C12H14O2S/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
ZNFGGKPZALXHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



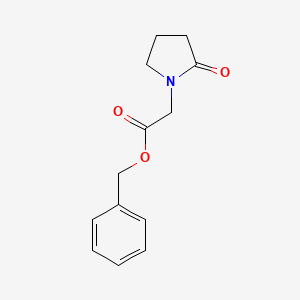
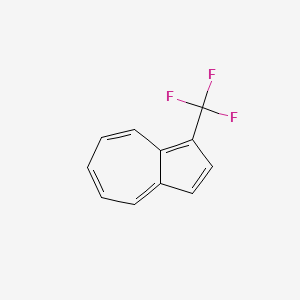


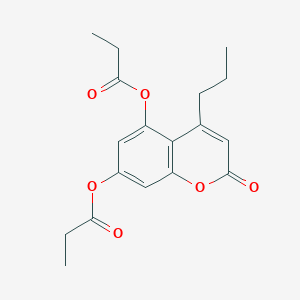
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
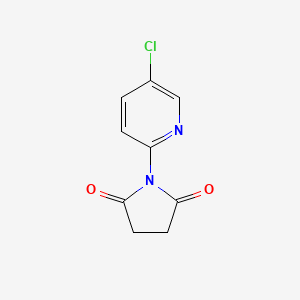
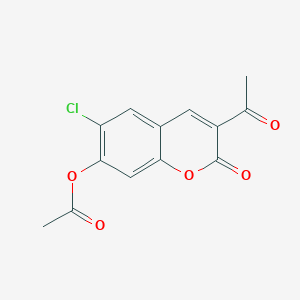
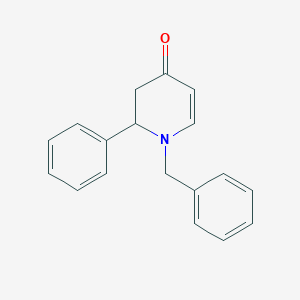
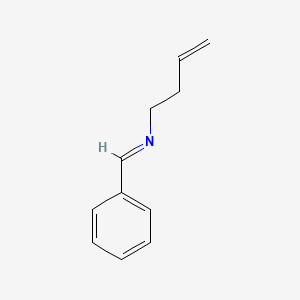
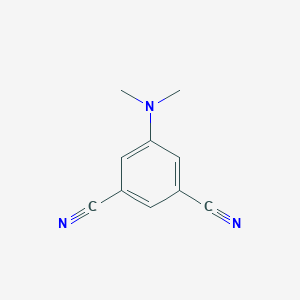
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)

